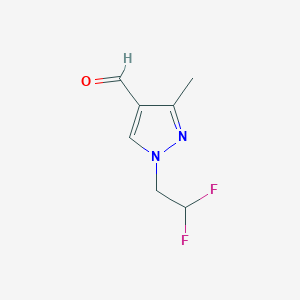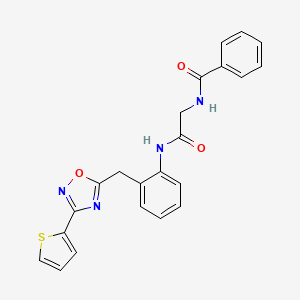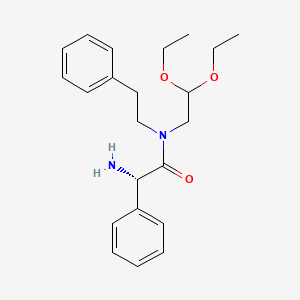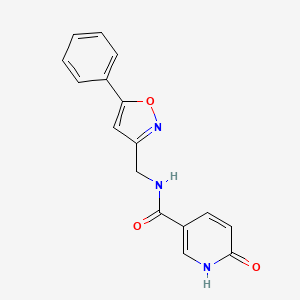
2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol” is an organic compound with the molecular formula C11H20O . It is a derivative of cyclohexene with a methyl group substituent .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various synthetic pathways. Generally, it is synthesized through the reaction of 4-methylcyclohexyl chloride with ethenol .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
As a cyclic olefin, “this compound” can participate in various chemical reactions to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .Wissenschaftliche Forschungsanwendungen
Photocycloaddition Reactions
The compound 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol is involved in photocycloaddition reactions, where it selectively reacts with certain compounds to form new derivatives. For instance, 2-acylcyclohex-2-enones undergo photocycloaddition to afford diacylcyclobutene derivatives and benzopyranones under specific conditions, demonstrating the potential of this compound in synthesizing complex molecular structures (Ferrer & Margaretha, 2001).
Kinetic Modeling in Combustion
Understanding the combustion chemistry of compounds similar to this compound is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Research into methylcyclohexane, a structurally related compound, helps in elucidating the combustion process and the formation of intermediate species, contributing to the development of more efficient and cleaner combustion technologies (Wang et al., 2014).
Polymerization Processes
The compound also finds applications in polymerization processes. For example, the controlled polymerization of cyclic dienes derived from naturally occurring monoterpenes demonstrates the versatility of this compound and related compounds in synthesizing new polymeric materials with potential applications in various industries (Kobayashi et al., 2009).
Synthesis of New Chemical Entities
The synthesis of new chemical entities such as N-alkyl-arylcyclohexylamines, which are of interest as research chemicals and have potential pharmacological applications, illustrates the role of compounds like this compound in expanding the chemical space for drug discovery and other research areas (Wallach et al., 2016).
Wirkmechanismus
Target of Action
It is known that this compound is a sesquiterpenoid , a class of compounds known to interact with a variety of biological targets, including ion channels, enzymes, and receptors.
Mode of Action
As a sesquiterpenoid, it may interact with its targets by binding to specific sites, altering their function, and leading to changes in cellular processes .
Biochemical Pathways
Sesquiterpenoids, in general, can influence a variety of pathways, including those involved in inflammation, cell growth, and apoptosis .
Result of Action
As a sesquiterpenoid, it may have anti-inflammatory, antifungal, antibacterial, or anticancer effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-2-methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9-3-5-11(6-4-9)7-10(2)8-12/h7,9,11-12H,3-6,8H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIVSTLPWFLSPA-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C=C(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)/C=C(\C)/CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
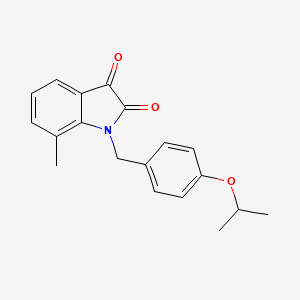
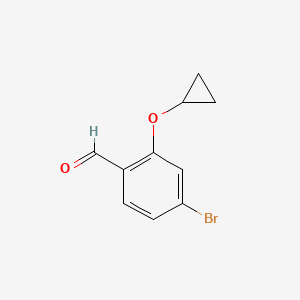
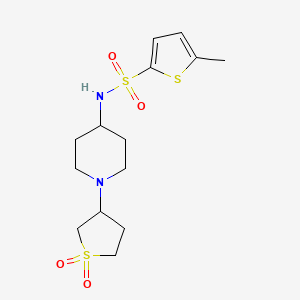
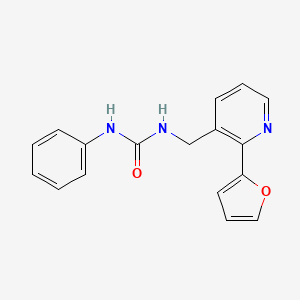
![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)
![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)
